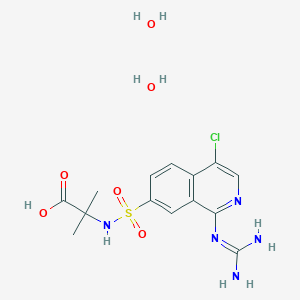

2-(1-Carbamimidamido-4-chloroisoquinoline-7-sulfonamido)-2-methylpropanoic acid dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

UK-371804 Dihydrate est un inhibiteur hautement puissant et sélectif de l’activateur du plasminogène de type urokinase (uPA). Il est connu pour son inhibition réversible et compétitive du substrat avec une valeur Ki de 10 nM . Ce composé a montré une excellente sélectivité par rapport à d’autres protéases telles que l’activateur du plasminogène tissulaire (tPA), la plasmine, le facteur IXa et le facteur Xa .

Mécanisme D'action

UK-371804 Dihydrate exerce ses effets en inhibant sélectivement l’activateur du plasminogène de type urokinase (uPA). Il se lie au site actif de l’uPA, empêchant la conversion du plasminogène en plasmine. Cette inhibition perturbe la dégradation de la matrice extracellulaire médiée par l’uPA, ce qui est crucial pour des processus tels que le remodelage tissulaire et les métastases cancéreuses .

Analyse Biochimique

Biochemical Properties

UK-371804 Dihydrate is a reversible, substrate-competitive, highly potent and selective inhibitor of the urokinase-type plasminogen activator (uPA) with a Ki value of 10 nM . It exhibits excellent selectivity over tissue plasminogen activator (tPA), plasmin, Factor IXa, and Xa .

Cellular Effects

The effects of UK-371804 Dihydrate on cells are primarily mediated through its inhibition of uPA. This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

UK-371804 Dihydrate exerts its effects at the molecular level through its binding interactions with uPA, leading to the inhibition of this enzyme . This can result in changes in gene expression and other downstream effects .

Metabolic Pathways

Given its role as a uPA inhibitor, it is likely to interact with enzymes and cofactors involved in the plasminogen activation pathway .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de UK-371804 Dihydrate implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions de réaction impliquent généralement l’utilisation de solvants organiques, de catalyseurs et de contrôles de température spécifiques pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle de UK-371804 Dihydrate suit des voies synthétiques similaires, mais à plus grande échelle. Le processus est optimisé pour la rentabilité et l’efficacité, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour maintenir une qualité et un rendement constants .

Analyse Des Réactions Chimiques

Types de réactions

UK-371804 Dihydrate subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels du composé, modifiant potentiellement son activité.

Réduction : Cette réaction peut réduire des groupes fonctionnels spécifiques, affectant la structure et la fonction globale du composé.

Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, ce qui peut servir à créer des dérivés du composé.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions impliquent généralement des températures contrôlées, des niveaux de pH spécifiques et l’utilisation d’atmosphères inertes pour empêcher les réactions secondaires indésirables .

Principaux produits

Les principaux produits formés à partir de ces réactions sont souvent des dérivés de UK-371804 Dihydrate avec des groupes fonctionnels modifiés. Ces dérivés peuvent avoir des activités biologiques différentes et sont utilisés dans diverses applications de recherche .

Applications scientifiques

UK-371804 Dihydrate a un large éventail d’applications scientifiques, notamment :

Chimie : Utilisé comme composé outil pour étudier l’inhibition de l’uPA et ses effets sur diverses voies biochimiques.

Biologie : Employé dans des tests cellulaires pour étudier le rôle de l’uPA dans les processus cellulaires tels que la migration et l’invasion.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les voies liées à l’uPA.

Applications De Recherche Scientifique

UK-371804 Dihydrate has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of uPA and its effects on various biochemical pathways.

Biology: Employed in cell-based assays to investigate the role of uPA in cellular processes such as migration and invasion.

Industry: Utilized in the development of new therapeutic agents targeting uPA-related pathways.

Comparaison Avec Des Composés Similaires

Composés similaires

UK-356618 : Un autre inhibiteur de l’uPA avec une structure chimique différente mais une activité inhibitrice similaire.

UK-5099 : Un composé qui cible une enzyme différente mais a une sélectivité et une puissance comparables.

UK-383367 : Un composé connexe avec un mécanisme d’action similaire mais des propriétés pharmacocinétiques différentes.

Unicité

UK-371804 Dihydrate se distingue par sa forte sélectivité pour l’uPA par rapport à d’autres protéases et par son activité inhibitrice puissante. Sa capacité à pénétrer les tissus et à inhiber l’activité de l’uPA sans effets négatifs sur la cicatrisation en fait un outil précieux à la fois dans la recherche et dans les applications thérapeutiques potentielles .

Propriétés

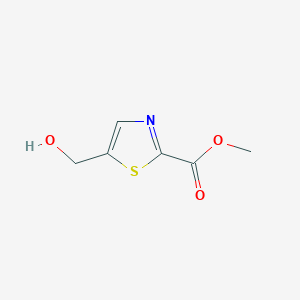

IUPAC Name |

2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;dihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN5O4S.2H2O/c1-14(2,12(21)22)20-25(23,24)7-3-4-8-9(5-7)11(19-13(16)17)18-6-10(8)15;;/h3-6,20H,1-2H3,(H,21,22)(H4,16,17,18,19);2*1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYPSYSMKMZKEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl.O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN5O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide](/img/structure/B2710765.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2710770.png)

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2710773.png)

![2-{[5-(2-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B2710775.png)

![(R)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B2710777.png)

![(2E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazinyl]prop-2-en-1-one](/img/structure/B2710778.png)

![tert-butyl N-methyl-N-{2-[(propan-2-yl)amino]ethyl}carbamate](/img/structure/B2710787.png)